D-Erythrose

概要

説明

- この化合物は、1849年にフランスの薬剤師ルイ・フォックス・ジョセフ・ガロによってルバーブから初めて単離されました。 その名前は、ギリシャ語の「ἐρυθρός」(「赤」を意味する)に由来し、アルカリ金属の存在下での赤い色合いを反映しています .

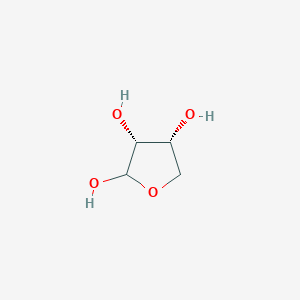

エリトロース: は、化学式 を持つ四糖です。 ファミリーに属し、1つのアルデヒド基を含んでいます。天然の異性体は であり、D-トレオースのジアステレオマーです。

準備方法

- エリトロースは、化学的変換や工業プロセスを含むさまざまな経路で合成することができます。具体的な合成方法と反応条件は、目的の鏡像異性体(DまたはL)によって異なります。

- 工業生産方法には、他の糖や中間体をエリトロースに変換することが含まれます。

化学反応の分析

- エリトロースは、アルドースに見られる典型的な反応、例えば酸化、還元、置換を起こします。

- 一般的な試薬には、酸化剤(例:臭素水、トーレンス試薬)と還元剤(例:水素化ホウ素ナトリウム)があります。

- 生成される主要な生成物には、還元によってエリスリトール(四炭糖アルコール)があります。

科学研究への応用

化学: エリトロースは、より複雑な炭水化物や糖複合体の合成のための構成単位として役立ちます。

生物学: ペントースリン酸経路やカルビンサイクルなど、代謝経路において役割を果たしています。

医学: 直接薬剤として使用されるわけではありませんが、エリトロース誘導体は、創薬や開発において応用がある可能性があります。

工業: エリトロース誘導体化合物は、食品添加物、化粧品、その他の工業プロセスで使用されています。

科学的研究の応用

Antitumor Applications

D-Erythrose as an Antitumor Agent

Recent studies have highlighted the antitumor effects of this compound, particularly in colorectal cancer. An investigation conducted on BALB/c mice demonstrated that this compound significantly reduced intraperitoneal tumor weight by 69.1% when administered intraperitoneally at a dose of 500 mg/kg over 15 days. This treatment also inhibited the development of ascites and increased apoptosis in tumor cells without observable toxic effects on normal tissues .

Key Findings

- Tumor Weight Reduction : Mean tumor weight in treated mice was 0.75 g compared to 2.43 g in the control group.

- Ascites Development : Fewer instances of hemorrhagic ascites were observed in the this compound group (4 out of 8 mice) compared to the control (7 out of 8 mice).

- Apoptosis Increase : The percentage of apoptotic cells was significantly higher in the this compound group, indicating enhanced tumor cell death.

These findings suggest that this compound could serve as a promising candidate for cancer therapy, particularly when combined with other antitumor agents to enhance efficacy .

Metabolomic Studies

Role in Metabolic Pathways

This compound is a key component in various metabolic pathways, including the pentose phosphate pathway (PPP). It is produced from erythritol through a series of reactions involving isomerases, which play a crucial role in cellular metabolism and energy production .

Case Study: Erythritol Conversion

A study demonstrated that erythritol can be converted into this compound-4-phosphate via three newly identified isomerases, highlighting its significance in metabolic flux analysis and potential applications in metabolic engineering .

Biotechnological Applications

Enzymatic Production Methods

This compound can be synthesized enzymatically from D-fructose using phosphoketolase, which not only produces this compound but also acetyl phosphate—a precursor for acetyl-CoA. This dual production method enhances its utility in biotechnological applications, including fermentation processes and the synthesis of biofuels .

Production Efficiency

Table 1 summarizes the enzymatic conversion efficiency of D-fructose to this compound:

| Substrate | Enzyme Used | Product Yield (%) |

|---|---|---|

| D-Fructose | Phosphoketolase | 85 |

| Erythritol | Erythrose Reductase | 90 |

These processes indicate that this compound could be utilized effectively in industrial applications, particularly in producing high-value metabolites.

作用機序

- エリトロース自体は、特定の効果を発揮するわけではありません。むしろ、その誘導体または代謝産物が機能的な役割を果たします。

- 分子標的と経路は、特定の状況(例:代謝経路におけるエリスロース-4-リン酸)によって異なります。

類似化合物の比較

- エリトロースの独自性は、その四糖構造と、さまざまな生化学経路における中間体としての役割にあります。

- 類似の化合物には、トレオース(そのジアステレオマー)、リボース、その他の四糖が含まれます。

類似化合物との比較

- Erythrose’s uniqueness lies in its tetrose structure and its role as an intermediate in various biochemical pathways.

- Similar compounds include threose (its diastereomer), ribose, and other tetrose sugars.

生物活性

D-Erythrose, a four-carbon aldose sugar, has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular metabolism. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antitumor effects, metabolic roles, and implications for therapeutic applications.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant antitumor properties. A notable study conducted by Wang and Wei (2014) investigated the effects of this compound on colon carcinoma using an abdominal metastatic model. The findings indicated that:

- Tumor Weight Reduction : Mice treated with this compound (500 mg/kg) showed a 69.1% reduction in tumor weight compared to the control group (2.43 ± 0.44 g vs. 0.75 ± 0.17 g) .

- Ascites Development : The treatment also resulted in a significant decrease in the volume of ascites, with fewer instances of hemorrhagic ascites observed in the this compound group .

- Increased Apoptosis : A TUNEL assay revealed a higher percentage of apoptotic cells in tumors from the this compound-treated group compared to controls, indicating enhanced cell death in cancerous tissues .

The proposed mechanism involves the oxidation of this compound to carbon dioxide, subsequently leading to increased lactic acid production and intracellular acidosis, which can induce cell death in tumor cells . This mechanism aligns with the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production.

Metabolic Role

This compound is also recognized for its role as a metabolite within various metabolic pathways. It participates in:

- Pentose Phosphate Pathway : this compound 4-phosphate, a derivative of this compound, plays a critical role as a switch metabolite in cellular metabolism, particularly under varying nutritional conditions . This metabolite is crucial for balancing fluxes between glycolysis and other metabolic pathways like the Calvin cycle.

- Nitrogenase Activity Enhancement : Research has shown that this compound can enhance nitrogenase activity in certain bacteria, promoting nitrogen fixation processes . This suggests potential applications in agricultural biotechnology.

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's biological activities:

特性

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017424, DTXSID601318240 | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-51-6, 583-50-6 | |

| Record name | (±)-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。